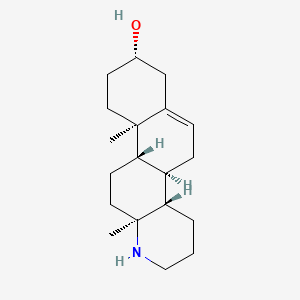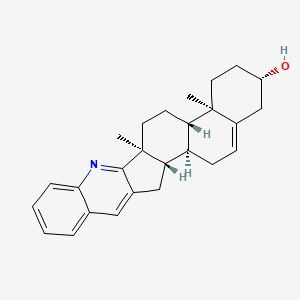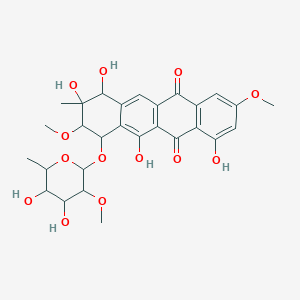
alpha-Glucose-1-phosphate dipotassium
Overview
Description
Alpha-glucose-1-phosphate dipotassium is a chemical compound that is commonly used in scientific research. It is a derivative of glucose and is important in many biochemical processes.
Scientific Research Applications
Enzymatic Synthesis and Applications
- Facile Enzymatic Synthesis : Alpha-Glucose-1-phosphate and its derivatives serve as donor substrates for phosphorylases, demonstrating their potential in enzymatic synthesis processes. These compounds can be synthesized from phosphoenolpyruvic acid and corresponding sugars via the action of specific kinases, highlighting their utility in producing sugar 1-phosphates for biochemical applications (Liu, Nishimoto, & Kitaoka, 2015).
Structural and Mechanistic Insights
- Radiation-Induced Radicals : Research has provided insights into the structures and formation mechanisms of radiation-induced radicals in dipotassium glucose-1-phosphate, offering a deeper understanding of the radiation chemistry of sugars. This is crucial for applications in radiation biology and the preservation of biomolecules (Pauwels et al., 2008).
Biochemical Characterization
- Galactokinase Role : The conversion of sugars to 1-phosphate forms, such as the role of galactokinase in converting alpha-D-galactose to galactose 1-phosphate, is fundamental to understanding metabolic diseases like galactosemia and the biochemical pathways involving these sugars. This emphasizes the importance of alpha-Glucose-1-phosphate and its analogs in metabolic studies (Holden, Thoden, Timson, & Reece, 2004).
Biotechnological Applications
- ATP-free Biosynthesis : The use of alpha-Glucose-1-phosphate in ATP-free biosynthesis pathways for high-energy phosphate metabolites like fructose 1,6-diphosphate demonstrates its potential in reducing manufacturing costs for various biochemicals, showing the economic benefits of utilizing such pathways in industrial biotechnology (Wang, Liu, You, Li, & Zhang, 2017).
Mechanism of Action
Target of Action
Alpha-Glucose-1-phosphate dipotassium primarily targets several enzymes, including Phosphomannomutase/phosphoglucomutase , Glycogen phosphorylase, muscle form , Maltodextrin phosphorylase , Glucose-1-phosphatase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in various biochemical processes, including glycogenolysis and the interconversion of glucose and galactose .
Mode of Action
The compound interacts with its targets by serving as a substrate for these enzymes. For instance, it is converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is produced from glycogen during glycogenolysis by the actions of glycogen phosphorylase . Its conversion to glucose-6-phosphate (G6P) by phosphoglucomutase allows for entry of the glucose molecule into metabolic pathways such as glycolysis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a substrate for various enzymes. For instance, in certain strains of Corynebacteria, glucose 1-phosphate has been shown to induce the build-up of starch-like inclusion bodies within the cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is slightly soluble in water, with a solubility of 50 g/L . Therefore, the presence of water can affect its availability for interaction with its target enzymes.
Safety and Hazards
properties
IUPAC Name |
dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIDZIIHRGYJAE-PKXGBZFFSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11K2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59-56-3 (Parent) | |
| Record name | alpha-Glucose-1-phosphate dipotassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
336.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6736-77-2 | |
| Record name | alpha-Glucose-1-phosphate dipotassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucose 1-(dipotassium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-GLUCOSE-1-PHOSPHATE DIPOTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW10Q965QO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




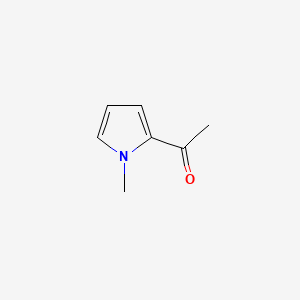
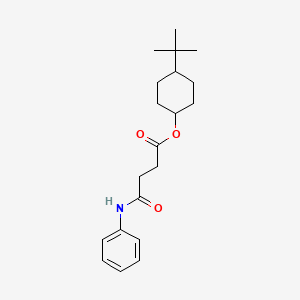
![N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]carbamic acid methyl ester](/img/structure/B1200350.png)

![1-Chloro-2-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1200356.png)
